molecular formula C18H18ClN3O4S B10884256 4-(5-chloro-2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-(5-chloro-2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10884256
M. Wt: 407.9 g/mol
InChI Key: XKKPTQJTCXFNMT-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of both chloro and methoxy substituents on the phenyl rings, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride, while methoxylation can be done using methanol in the presence of a catalyst.

    Hydrosulfide Introduction: The hydrosulfide group can be introduced through nucleophilic substitution reactions, often using thiol-containing reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydrocarbon.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.

    Chemical Biology: Used as a probe to study enzyme interactions and inhibition mechanisms.

    Material Science: Potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The chloro and methoxy groups can enhance its binding affinity and selectivity towards specific molecular targets. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-2-methoxyphenyl)-4H-1,2,4-triazole
  • 5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazole
  • 4-(5-Chloro-2-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole

Uniqueness

The uniqueness of 4-(5-chloro-2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide lies in the combination of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenyl rings, along with the triazole core, provides a unique scaffold for the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C18H18ClN3O4S

Molecular Weight

407.9 g/mol

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18ClN3O4S/c1-23-13-6-5-11(19)9-12(13)22-17(20-21-18(22)27)10-7-14(24-2)16(26-4)15(8-10)25-3/h5-9H,1-4H3,(H,21,27)

InChI Key

XKKPTQJTCXFNMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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